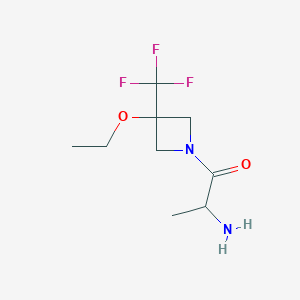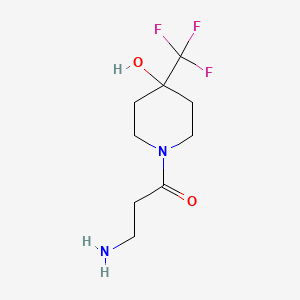
3-氨基-1-(4-羟基-4-(三氟甲基)哌啶-1-基)丙-1-酮
描述
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylic acid amide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter dopamine and has been found to have numerous biochemical and physiological effects on the body.
科学研究应用
抗精神病药物的合成
该化合物已被用于合成抗精神病药物,特别是丁酰苯酮类,这对于代谢研究至关重要。该合成涉及一个复杂的反应方案,从曼尼希反应和格氏反应开始,然后进行氢解和缩合过程。合成的抗精神病药物旨在用于代谢研究,突出了该化合物在开发神经系统疾病药物中的作用 (中冢、川原和吉武,1981 年)。
三氟甲基模拟物的创建
研究集中于氢化类似结构以产生哌啶酮,然后利用哌啶酮合成新型含三氟甲基的鸟氨酸类似物和沙利度胺类似物。这证明了该化合物在创建具有潜在治疗应用的模拟物中的效用,特别是对于需要鸟氨酸类似物或沙利度胺类似物的疾病 (托尔马乔娃等人,2011 年)。
抗抑郁活性评估
该化合物通过制备 SSRI(选择性血清素再摄取抑制剂)的刚性类似物来探索其抗抑郁活性。这项研究强调了该化合物在开发新的抗抑郁药物中的潜力,为治疗抑郁症提供了更多选择 (基兰·库马尔等人,2004 年)。
叠氮甲烷策略用于氨基吡咯
叠氮甲烷环扩张策略使用源自该化合物的含三氟甲基的构建模块来制备氨基吡咯。该合成途径表明该化合物在创建结构多样的氨基吡咯中发挥着作用,这可能在各种药理学应用中很有用 (赫列布尼科夫等人,2018 年)。
糖苷酶抑制研究
在糖苷酶抑制领域,该领域对于治疗糖尿病等疾病至关重要,该化合物有助于合成多羟基吲哚烷。对这些合成化合物进行评估作为潜在的糖苷酶抑制剂,展示了该化合物在开发治疗糖苷酶活性受累疾病中的重要性 (鲍曼等人,2008 年)。
属性
IUPAC Name |
3-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(16)2-5-14(6-3-8)7(15)1-4-13/h16H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFMLLMAJTDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



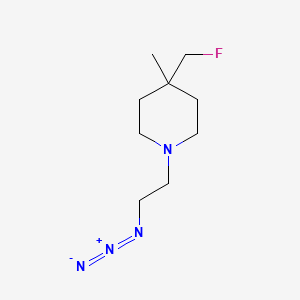

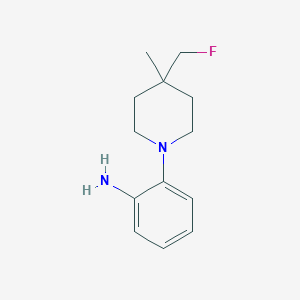

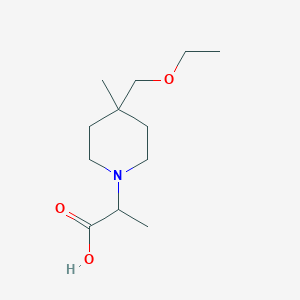

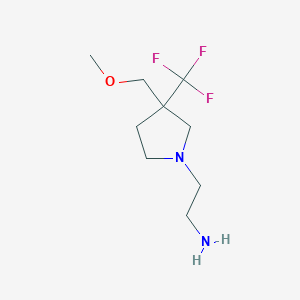
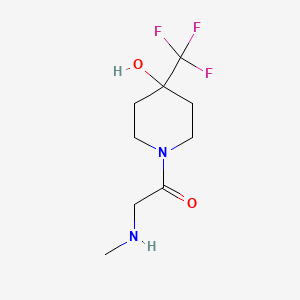
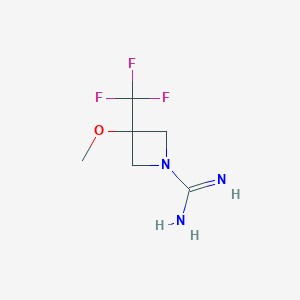
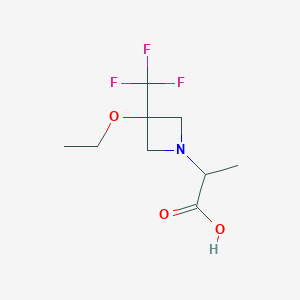


![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)
